molecular formula C6H5ClN2O2 B8776578 5-Chloro-3-methylpyrazine-2-carboxylic acid

5-Chloro-3-methylpyrazine-2-carboxylic acid

Cat. No. B8776578
M. Wt: 172.57 g/mol
InChI Key: YMEQPOYMOQRPDC-UHFFFAOYSA-N
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Patent
US09085576B2

Procedure details

A solution of methyl 5-chloro-3-methylpyrazine-2-carboxylate (0.117 g, 0.627 mmol) (Step 3 of Intermediate 24) and sodium hydroxide 5N (0.150 ml, 0.752 mmol) in dioxane (5 mL) was stirred at room temperature for 30 minutes. The reaction mixture was acidified with 2N HCl to pH 4 and extracted with EtOAc (2×). The combined organic extracts were dried over Na2SO4 and the filtrate was concentrated to afford the title compound (91.0 mg, 84%). MS m/z=172.9 (M+H)+.
Quantity
0.117 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([CH3:12])[C:5]([C:8]([O:10]C)=[O:9])=[N:6][CH:7]=1.[OH-].[Na+].Cl>O1CCOCC1>[Cl:1][C:2]1[N:3]=[C:4]([CH3:12])[C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.117 g
Type
reactant
Smiles
ClC=1N=C(C(=NC1)C(=O)OC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=C(C(=NC1)C(=O)OC)C
Name
Quantity
0.15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(C(=NC1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 91 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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